![molecular formula C13H18N4O3S B5774342 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide](/img/structure/B5774342.png)
4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide
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Description
The compound is a part of the piperazine family, characterized by its piperazine core structure. Piperazines are notable for their diverse chemical reactions and properties, leading to various applications in medicinal chemistry and materials science. Although the specific compound "4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide" was not directly found, insights can be drawn from related compounds within the same chemical family.
Synthesis Analysis
Synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating functional groups through reactions such as acylation, alkylation, and condensation. For example, the synthesis of related piperazine compounds has been described through reactions with different benzyl halides or nitrophenyl derivatives, utilizing conditions that ensure the formation of the desired product with high purity and yield (Ashimori et al., 1991).
Mechanism of Action
Target of Action
The primary target of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is currently unknown. This compound is a nitrophenylthioether derivative , which are known for their use as fluorescent probes in detecting cysteine within biological samples . .
Mode of Action
As a nitrophenylthioether derivative, it may interact with its targets through the formation of disulfide bonds . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.
Biochemical Pathways
Given its potential role as a fluorescent probe for cysteine, it may be involved in pathways related to protein folding and redox homeostasis . .
Result of Action
The molecular and cellular effects of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide’s action are currently unknown. Given its potential role as a fluorescent probe for cysteine, it may be used to study protein structure and function, particularly in the context of disulfide bond formation . .
properties
IUPAC Name |
4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O3S/c18-10-9-15-5-7-16(8-6-15)13(21)14-11-1-3-12(4-2-11)17(19)20/h1-4,18H,5-10H2,(H,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFOASWLVZXCCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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